molecular formula C7H6BrFO B1311332 4-Bromo-2-fluoro-5-methylphenol CAS No. 550400-07-2

4-Bromo-2-fluoro-5-methylphenol

Cat. No.: B1311332
CAS No.: 550400-07-2
M. Wt: 205.02 g/mol
InChI Key: QDGUFFYQTIQGAJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylphenol is an organic compound with the molecular formula C₇H₆BrFO It is a substituted phenol, characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-5-methylphenol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the halogen atoms.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenol
  • 4-Fluoro-2-methylphenol
  • 2-Bromo-5-fluoropyridine

Comparison

4-Bromo-2-fluoro-5-methylphenol is unique due to the simultaneous presence of bromine, fluorine, and methyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and specificity in certain reactions, making it valuable in specialized applications .

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGUFFYQTIQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447670
Record name 4-BROMO-2-FLUORO-5-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550400-07-2
Record name 4-BROMO-2-FLUORO-5-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-5-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-fluoro-5-methylphenol (23.8 g, 0.19 mol) and bromine (9.7 ml, 0.19 mol) are combined in 50 ml of glacial acetic acid and stirred at RT for one hour. Acetic acid was removed under vacuum. The liquid was diluted with ethyl acetate and washed with water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford 4-bromo-2-fluoro-5-methylphenol (38 g, 98% yield) as a colorless liquid. No [M+H] peak by LCMS. 1H NMR (400 MHz, CHLOROFORM-d) ppm 1.98 (s, 1 H) 2.22 (s, 3 H) 6.81 (dd, J=9.15, 0.54 Hz, 1 H) 7.17 (d, J=9.88 Hz, 1 H)
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Fluoro-5-methylphenol (5.0 g, 40 mmol) was dissolved in chloroform (200 mL). Tetrabutylammonium tribromide (19 g, 40 mmol) was added and the reaction stirred at ambient temperature for 30 minutes. The reaction was concentrated and purified over silica gel (20% EtOAc in hexanes) to afford 4-bromo-2-fluoro-5-methylphenol (7.8 g, 38 mmol, 96% yield) as an amber oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluoro-5-methylphenol
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Reactant of Route 6
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